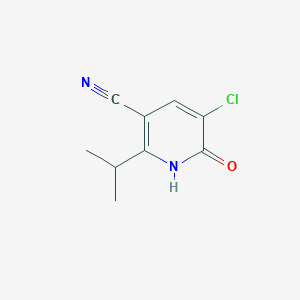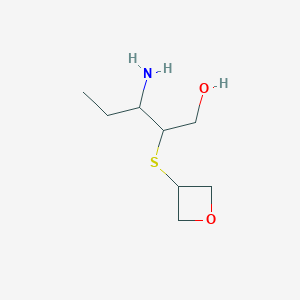![molecular formula C7H11F2N B15230276 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B15230276.png)
7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluoro-6-methyl-3-azabicyclo[410]heptane is a bicyclic compound characterized by its unique structure, which includes two fluorine atoms and a methyl group attached to a nitrogen-containing bicyclic ring
Preparation Methods
The synthesis of 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic ring: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or other reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts or reagents tailored to the desired transformation.
Scientific Research Applications
7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane has found applications in various scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.
Industry: It is utilized in the production of specialty chemicals and materials, including fluorinated polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, often leading to the inhibition or modulation of target activity. The pathways involved may include signal transduction, metabolic processes, or neurotransmitter regulation, depending on the specific application.
Comparison with Similar Compounds
When compared to similar compounds, 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane stands out due to its unique structural features and chemical properties. Similar compounds include:
7,7-Difluoro-3-azabicyclo[4.1.0]heptane: Lacks the methyl group, resulting in different reactivity and applications.
6-Methyl-3-azabicyclo[4.1.0]heptane: Does not contain fluorine atoms, leading to reduced binding affinity and selectivity in biological systems.
7-Fluoro-6-methyl-3-azabicyclo[4.1.0]heptane: Contains only one fluorine atom, affecting its chemical and biological properties.
The presence of both fluorine atoms and the methyl group in this compound contributes to its distinctiveness and enhances its potential for various applications.
Properties
Molecular Formula |
C7H11F2N |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H11F2N/c1-6-2-3-10-4-5(6)7(6,8)9/h5,10H,2-4H2,1H3 |
InChI Key |
MRRJNXMDOXBSNV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCNCC1C2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



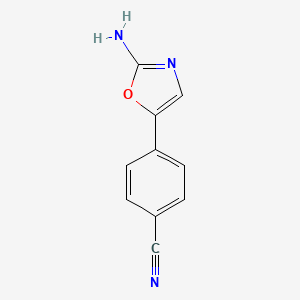
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15230201.png)
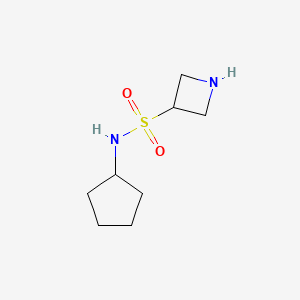
![tert-Butyl(1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15230217.png)
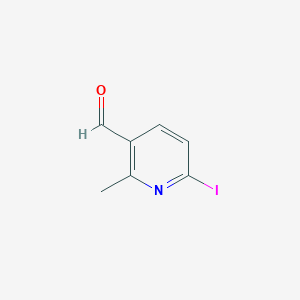

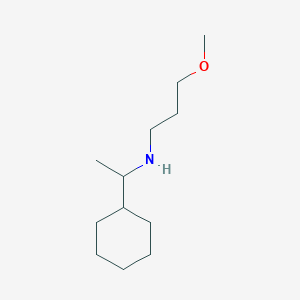
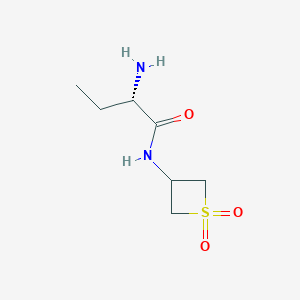
![(5-Azaspiro[2.4]heptan-1-yl)methanol](/img/structure/B15230244.png)
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B15230248.png)
